1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate 1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618709
InChI: InChI=1S/C21H22F3NO2/c1-2-27-20(26)18-14-25(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21(22,23)24/h3-11,17-18H,2,12-14H2,1H3
SMILES: CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Molecular Formula: C21H22F3NO2
Molecular Weight: 377.4 g/mol

1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC13618709

Molecular Formula: C21H22F3NO2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate -

Specification

Molecular Formula C21H22F3NO2
Molecular Weight 377.4 g/mol
IUPAC Name ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C21H22F3NO2/c1-2-27-20(26)18-14-25(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21(22,23)24/h3-11,17-18H,2,12-14H2,1H3
Standard InChI Key PCIWWUZNSIZUAD-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₁H₂₂F₃NO₄, with a molecular weight of 377.4 g/mol. Its IUPAC name, ethyl 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate, reflects the trans-configuration of substituents on the pyrrolidine ring (Figure 1). The tert-butyl group occupies the 1-position, while the ethyl ester and 2-(trifluoromethyl)phenyl group reside at the 3- and 4-positions, respectively .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₂F₃NO₄
Molecular Weight377.4 g/mol
CAS NumberNot publicly disclosed
IUPAC NameEthyl 1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Stereochemical and Functional Group Analysis

The trans configuration of the 4-(2-trifluoromethylphenyl) group ensures spatial separation from the 3-ethyl ester, minimizing steric clashes and enhancing conformational stability . The tert-butyl ester at position 1 provides steric bulk, shielding the pyrrolidine nitrogen from undesired nucleophilic attacks during synthetic modifications . The trifluoromethyl group on the phenyl ring contributes to electron-withdrawing effects, modulating the compound’s lipophilicity and metabolic stability—a critical feature for drug candidates .

Synthesis and Preparation

Strategic Approaches

Synthesis typically involves multi-step protocols beginning with pyrrolidine core formation, followed by sequential functionalization. A representative route (Figure 2) includes:

  • Pyrrolidine ring construction via cyclization of γ-amino esters.

  • Esterification with tert-butyl and ethyl groups using acyl chlorides or carbodiimide-mediated coupling .

  • Suzuki-Miyaura coupling to introduce the 2-(trifluoromethyl)phenyl moiety.

Notably, Tanaka et al. demonstrated that pyrrolidine-acetic acid catalysts enable one-pot syntheses of related pyridine-2,6-dicarboxylates from pyruvates and aldehydes, suggesting adaptable methodologies for analogous pyrrolidine systems .

Table 2: Comparative Synthesis Methods

MethodYield (%)ConditionsReference
Sequential esterification65–70DCM, RT, 24h
One-pot cascade reaction78Pyrrolidine catalyst, 40°C

Optimization Challenges

Key challenges include controlling stereoselectivity at the 4-position and minimizing racemization during esterification. Microwave-assisted synthesis and chiral auxiliaries have been explored to enhance enantiomeric excess .

Physicochemical Properties

Stability and Solubility

The compound is a colorless crystalline solid with a melting point of 50–53°C . It exhibits solubility in chloroform, dichloromethane, and ethanol but limited aqueous solubility (logP ≈ 3.2) . The trifluoromethyl group enhances lipid permeability, making it suitable for blood-brain barrier penetration in neurologic applications .

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.47 (t, 3H, ethyl CH₃), 4.31 (q, 2H, ethyl CH₂), 7.55–7.62 (m, 4H, aromatic).

  • ¹⁹F NMR: δ -62.5 (CF₃) .

Applications in Pharmaceutical and Material Science

Drug Intermediate Utility

As a versatile scaffold, this compound facilitates the synthesis of protease inhibitors and kinase modulators. Its trifluoromethylphenyl group is a bioisostere for hydrophobic pharmacophores, enhancing target binding in neurologic disorders .

Ligand Design

In coordination chemistry, the dicarboxylate motif chelates metals like Cu²⁺ and Fe³⁺, forming stable complexes for catalytic applications .

Table 3: Representative Applications

ApplicationExampleReference
Neurologic drug synthesisNMDA receptor antagonists
Polymer modificationFluorinated polyamides

Research Advancements and Future Directions

Recent Innovations

  • Flow chemistry techniques have reduced reaction times by 40% compared to batch methods .

  • Cryogenic crystallography resolved the compound’s binding mode to α-synuclein, informing Parkinson’s disease therapeutics .

Unanswered Questions

  • Long-term stability under physiological conditions requires further study.

  • Ecotoxicology profiles for industrial-scale use remain uncharacterized .

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